Methyl 5-fluoroquinoline-2-carboxylate
CAS No.:
Cat. No.: VC13500667
Molecular Formula: C11H8FNO2
Molecular Weight: 205.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8FNO2 |
|---|---|
| Molecular Weight | 205.18 g/mol |
| IUPAC Name | methyl 5-fluoroquinoline-2-carboxylate |
| Standard InChI | InChI=1S/C11H8FNO2/c1-15-11(14)10-6-5-7-8(12)3-2-4-9(7)13-10/h2-6H,1H3 |
| Standard InChI Key | DONNBJJOWSFNRV-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NC2=C(C=C1)C(=CC=C2)F |
| Canonical SMILES | COC(=O)C1=NC2=C(C=C1)C(=CC=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 5-fluoroquinoline-2-carboxylate belongs to the quinoline family, a class of heterocyclic aromatic compounds containing a benzene ring fused to a pyridine ring. The fluorine substituent at position 5 and the carboxylate group at position 2 introduce distinct electronic and steric effects that influence reactivity and biological activity .
Molecular Characteristics
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Molecular Formula: (inferred from analogous quinoline derivatives ).
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Molecular Weight: 219.19 g/mol (calculated based on atomic composition).
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Structural Features: The planar quinoline core allows for π-π stacking interactions, while the electron-withdrawing fluorine enhances stability and modulates intermolecular interactions .
Physical Properties
While direct measurements for this compound are scarce, data from similar fluorinated quinolines suggest:
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Melting Point: 190–205°C (estimated based on methyl 5-fluoro-1H-indole-2-carboxylate ).
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Solubility: Low solubility in aqueous media but soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and ethyl acetate .
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Stability: Stable under inert atmospheres but susceptible to hydrolysis under acidic or basic conditions due to the ester moiety .
Synthetic Methodologies
The synthesis of methyl 5-fluoroquinoline-2-carboxylate involves multi-step reactions, typically starting from substituted anilines or quinoline precursors. Key steps include fluorination, carboxylation, and esterification.
Fluorination Strategies
Direct fluorination of quinoline derivatives often employs agents like hydrogen fluoride (HF) or . For example, the synthesis of methyl 5-fluoroquinoline-3-carboxylate involves electrophilic aromatic substitution at position 5 using fluorinating agents under controlled pH. Similar conditions could be adapted for the 2-carboxylate isomer.
Carboxylation and Esterification
Biological Activity and Mechanisms
Fluorinated quinolines are known for their antimicrobial properties, primarily through inhibition of bacterial DNA gyrase and topoisomerase IV . While specific data for methyl 5-fluoroquinoline-2-carboxylate are lacking, related compounds exhibit promising activity.
Antibacterial Efficacy
Studies on 6-bromo-2-methyl-4-quinolone-3-acetic acid (a structural analog) demonstrated MIC values of 5–30 µg/mL against Salmonella typhi and Pseudomonas aeruginosa . The fluorine atom enhances membrane permeability, while the carboxylate group chelates magnesium ions essential for enzyme function .
Structure-Activity Relationships (SAR)
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Fluorine Position: Fluorine at position 5 optimizes steric and electronic interactions with bacterial enzymes.
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Ester vs. Acid: The methyl ester improves bioavailability by enhancing lipophilicity, whereas the free acid shows higher in vitro activity .
Applications in Drug Development
Antibacterial Agents
Quinolone derivatives are pivotal in treating respiratory, urinary, and gastrointestinal infections. Methyl 5-fluoroquinoline-2-carboxylate could serve as a precursor for prodrugs, with ester hydrolysis in vivo releasing the active carboxylic acid .
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